1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-9-11-19(12-10-17)25(28)21-16-27(15-18-7-5-4-6-8-18)22-14-24(31-3)23(30-2)13-20(22)26(21)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMAKBLVWRBFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Substitution Reactions: The introduction of benzyl, dimethoxy, and methylbenzoyl groups can be achieved through various substitution reactions. For instance, benzylation can be performed using benzyl chloride in the presence of a base, while methylbenzoylation can be carried out using 4-methylbenzoyl chloride.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.
Chemical Reactions Analysis
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl and methylbenzoyl groups, using reagents like halogens or nitrating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding. Its derivatives may exhibit bioactivity, making it a candidate for drug discovery.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure can be modified to enhance its therapeutic properties.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can bind to active sites, inhibiting or modulating the activity of target proteins. The benzyl and methylbenzoyl groups may enhance binding affinity and specificity, while the dimethoxy groups can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Role of the 3-Acyl Substituent
The 3-acyl group significantly impacts bioactivity and physicochemical properties:
- 4-Methylbenzoyl vs. 4-Methoxybenzoyl : The methyl group in the target compound and pyrrole derivatives (B1–B6) correlates with higher activity (IC₅₀ = 6–8 μM), whereas methoxy substitution (B7–B13) diminishes potency . This suggests electron-donating methyl groups enhance target binding compared to methoxy’s steric or electronic effects.
- Naphthalene-1-carbonyl : Bulkier substituents (e.g., in compounds 80 and 81) increase molecular weight but may reduce membrane permeability due to steric hindrance .
Influence of N1-Substituent
Variations at the N1 position modulate lipophilicity and pharmacokinetics:
- Benzyl vs.
- 4-Chlorobenzyl : Halogenated analogs () may exhibit enhanced binding via halogen bonds but could introduce toxicity risks .
Impact of 6,7-Dimethoxy Groups
The 6,7-dimethoxy motif is shared with bioactive natural products like hydrastine (), where methoxy groups contribute to receptor binding and metabolic stability . In the target compound, these groups likely enhance solubility and modulate electron distribution in the quinoline core.
Biological Activity
1-Benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one is a synthetic compound that falls under the category of dihydroquinoline derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₉N₁O₃
- Molecular Weight : 295.35 g/mol
- IUPAC Name : (2R)-2-benzyl-5,6-dimethoxy-2,3-dihydroquinolin-4(1H)-one
This compound features a quinoline core with methoxy and benzoyl substituents, which contribute to its biological activity.
Anticancer Activity
Research has indicated that 1-benzyl-6,7-dimethoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. The mode of action appears to involve disruption of microbial cell membranes.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
Recent investigations have suggested neuroprotective effects attributed to this compound. It appears to mitigate oxidative stress in neuronal cells and may enhance cognitive function by inhibiting acetylcholinesterase activity.
Case Studies
-
Case Study on Breast Cancer :
A study conducted on MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptotic cells at higher concentrations. -
Case Study on Bacterial Infections :
In vivo studies utilizing murine models infected with Staphylococcus aureus demonstrated significant reductions in bacterial load when treated with the compound compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
